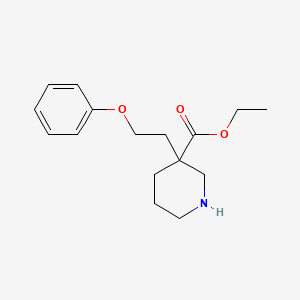
ethyl 3-(2-phenoxyethyl)-3-piperidinecarboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-phenoxyethyl)-3-piperidinecarboxylate hydrochloride, also known as phenoxybenzamine hydrochloride, is a chemical compound that is commonly used in scientific research. It is a potent and irreversible alpha-adrenergic antagonist that is known to block the effects of adrenaline and noradrenaline on the sympathetic nervous system.
作用机制
Phenoxybenzamine hydrochloride works by irreversibly binding to alpha-adrenergic receptors, preventing the effects of adrenaline and noradrenaline on the sympathetic nervous system. This results in vasodilation and a decrease in blood pressure. The irreversible binding of ethyl 3-(2-phenoxyethyl)-3-piperidinecarboxylate hydrochloridemine hydrochloride to alpha-adrenergic receptors means that its effects can last for several days.
Biochemical and Physiological Effects
Phenoxybenzamine hydrochloride has several biochemical and physiological effects on the body. It causes vasodilation, which leads to a decrease in blood pressure. It also inhibits the release of adrenaline and noradrenaline, which can help to reduce the symptoms of conditions such as pheochromocytoma and Raynaud's disease. Phenoxybenzamine hydrochloride has also been shown to have anti-inflammatory and anti-tumor effects in some studies.
实验室实验的优点和局限性
Phenoxybenzamine hydrochloride is a potent and irreversible alpha-adrenergic antagonist that is useful for studying the effects of alpha-adrenergic receptors on the sympathetic nervous system. Its irreversible binding to alpha-adrenergic receptors means that its effects can last for several days, making it useful for long-term studies. However, its potency and irreversible binding can also make it difficult to control the dosage and duration of its effects, which can be a limitation in some experiments.
未来方向
There are several future directions for research on ethyl 3-(2-phenoxyethyl)-3-piperidinecarboxylate hydrochloridemine hydrochloride. One area of research is the development of more selective alpha-adrenergic antagonists that can target specific subtypes of alpha-adrenergic receptors. Another area of research is the investigation of the anti-inflammatory and anti-tumor effects of ethyl 3-(2-phenoxyethyl)-3-piperidinecarboxylate hydrochloridemine hydrochloride, which could lead to the development of new treatments for inflammatory and cancerous conditions. Additionally, more research is needed to fully understand the long-term effects of ethyl 3-(2-phenoxyethyl)-3-piperidinecarboxylate hydrochloridemine hydrochloride on the sympathetic nervous system.
合成方法
Phenoxybenzamine hydrochloride can be synthesized through the reaction of 3-(2-phenoxyethyl)piperidine with ethyl chloroformate in the presence of triethylamine. The resulting ethyl 3-(2-phenoxyethyl)-3-piperidinecarboxylate is then reacted with hydrochloric acid to produce ethyl 3-(2-phenoxyethyl)-3-piperidinecarboxylate hydrochloridemine hydrochloride. The synthesis of ethyl 3-(2-phenoxyethyl)-3-piperidinecarboxylate hydrochloridemine hydrochloride is a multistep process that requires careful attention to detail to ensure high yield and purity.
科学研究应用
Phenoxybenzamine hydrochloride is commonly used in scientific research to study the effects of alpha-adrenergic antagonists on the sympathetic nervous system. It has been shown to be effective in treating conditions such as pheochromocytoma, a rare tumor of the adrenal gland that secretes excess adrenaline and noradrenaline. Phenoxybenzamine hydrochloride is also used in the treatment of Raynaud's disease, a condition that causes the blood vessels in the fingers and toes to constrict, leading to pain and numbness.
属性
IUPAC Name |
ethyl 3-(2-phenoxyethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-2-19-15(18)16(9-6-11-17-13-16)10-12-20-14-7-4-3-5-8-14/h3-5,7-8,17H,2,6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUUDRWHAAEQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2-phenoxyethyl)piperidine-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aS*,8aR*)-6-[3-(4-methoxyphenyl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5493597.png)
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B5493606.png)
![3-chloro-N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5493609.png)
![(3R)-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide hydrochloride](/img/structure/B5493615.png)
![1-(4-fluorobenzyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5493629.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(cyclopropylamino)-2-oxoethyl]acetamide](/img/structure/B5493633.png)
![2-[4-({[2-(2-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide hydrochloride](/img/structure/B5493637.png)
![7-chloro-2-[2-(5-nitro-2-furyl)vinyl]-4-quinolinecarboxylic acid](/img/structure/B5493650.png)
![N~1~,N~1~-diethyl-N~4~-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5493659.png)

![N-(tert-butyl)-2-(2-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5493671.png)
![(3aR*,6aS*)-2-allyl-5-[(3-methylphenoxy)acetyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5493674.png)
![benzyl N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]alaninate](/img/structure/B5493677.png)
![methyl 4-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]benzoate](/img/structure/B5493684.png)